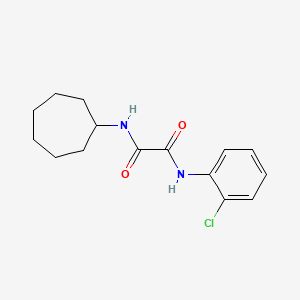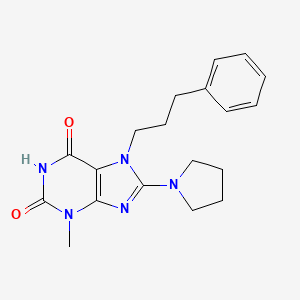
3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
A study conducted by Kim et al. (2004) in the European Journal of Medicinal Chemistry discusses the synthesis of compounds including purines and their biological activity. These compounds were tested for their effects on triglyceride accumulation in vitro and hypoglycemic and hypolipidemic activity in vivo, highlighting the potential medicinal applications of such purine derivatives (Kim et al., 2004).
Cascade Reaction Synthesis
Dotsenko et al. (2012) and (2013) in Chemistry of Heterocyclic Compounds explored the synthesis of complex heterocyclic systems, including pyrido-thieno-purine dione derivatives, using cascade reactions. This research demonstrates an approach to creating intricate molecular structures, potentially useful in pharmaceutical and chemical industries (Dotsenko et al., 2012), (Dotsenko et al., 2013).
Photoluminescent Polymers
Beyerlein and Tieke (2000) in Macromolecular Rapid Communications presented research on π-conjugated polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) units. These polymers exhibit strong photoluminescence and are promising for electronic applications due to their high photochemical stability and solubility (Beyerlein & Tieke, 2000).
Anticonvulsant Derivatives Synthesis
Hakobyan et al. (2020) in the Russian Journal of General Chemistry explored the synthesis of N-aminomethyl derivatives of anticonvulsants like ethosuximide and pufemide. This study contributes to the development of new anticonvulsant drugs with potentially improved efficacy (Hakobyan et al., 2020).
特性
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-11-5-6-12-23)13-7-10-14-8-3-2-4-9-14/h2-4,8-9H,5-7,10-13H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPCRMSFDAZYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3017873.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B3017874.png)
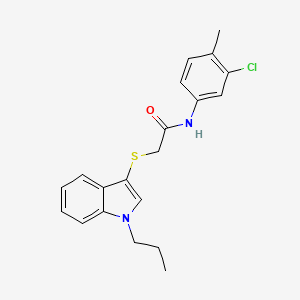
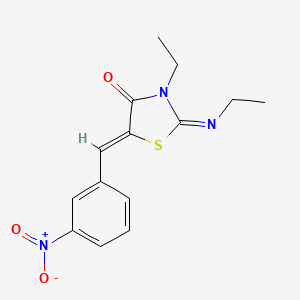

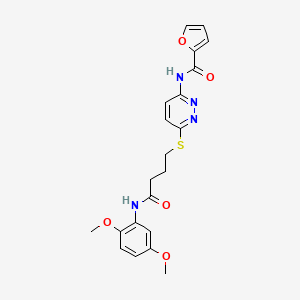

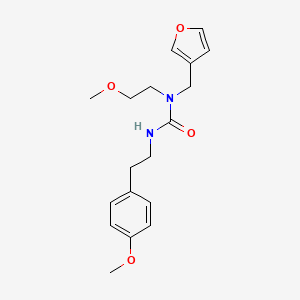
![3-(2,4-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3017885.png)
![2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3017888.png)
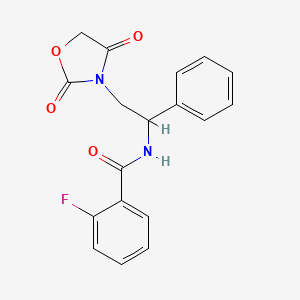
![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B3017893.png)

